molecular formula C16H14FN5O2 B2430655 3-fluoro-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide CAS No. 897614-65-2

3-fluoro-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide

Cat. No.: B2430655
CAS No.: 897614-65-2
M. Wt: 327.319
InChI Key: GZTFGYKWJQKVAT-UHFFFAOYSA-N
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Description

3-fluoro-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide is a synthetic organic compound with the molecular formula C15H13FN4O2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 4-methoxyphenylhydrazine with sodium azide in the presence of a suitable catalyst.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced through electrophilic fluorination using reagents such as Selectfluor.

    Coupling Reactions: The final step involves coupling the tetrazole derivative with 3-fluorobenzoyl chloride under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-fluoro-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-fluoro-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide involves its interaction with specific molecular targets. The fluorine atom and tetrazole ring contribute to its binding affinity and selectivity towards certain enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-fluoro-N-(4-methoxyphenyl)benzamide
  • 3-fluoro-N-(3-methoxyphenyl)benzamide
  • 2-fluoro-N-(4-methoxyphenyl)benzamide

Uniqueness

Compared to similar compounds, 3-fluoro-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties. This structural feature enhances its potential for specific applications in medicinal chemistry and material science.

Properties

IUPAC Name

3-fluoro-N-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN5O2/c1-24-14-7-5-13(6-8-14)22-15(19-20-21-22)10-18-16(23)11-3-2-4-12(17)9-11/h2-9H,10H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZTFGYKWJQKVAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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